molecular formula C15H8ClFN4O3S B15041251 5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B15041251
M. Wt: 378.8 g/mol
InChI Key: WGEYSHQKPJSLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to the thiadiazole ring, which can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The nitrobenzamide moiety also plays a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the nitrobenzamide moiety.

    5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with different substituents on the thiadiazole ring.

Uniqueness

5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is unique due to the combination of the thiadiazole ring and the nitrobenzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H8ClFN4O3S

Molecular Weight

378.8 g/mol

IUPAC Name

5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

InChI

InChI=1S/C15H8ClFN4O3S/c16-9-3-6-12(21(23)24)11(7-9)13(22)18-15-20-19-14(25-15)8-1-4-10(17)5-2-8/h1-7H,(H,18,20,22)

InChI Key

WGEYSHQKPJSLIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.